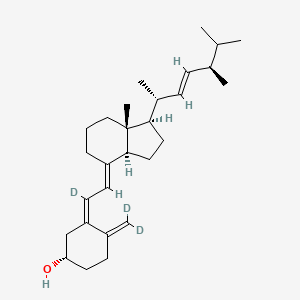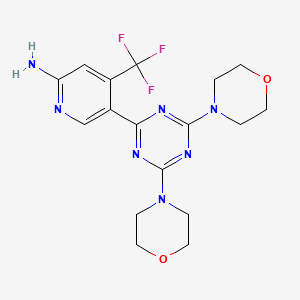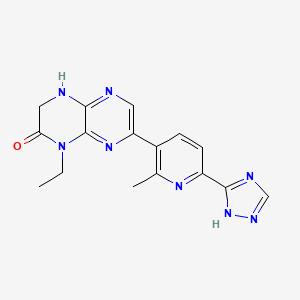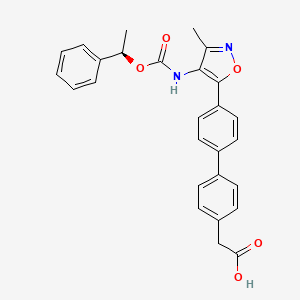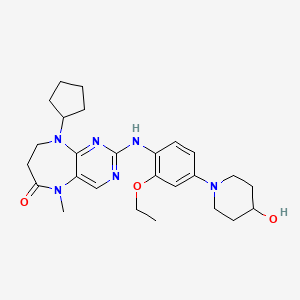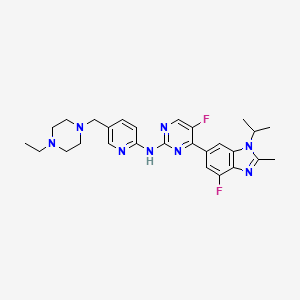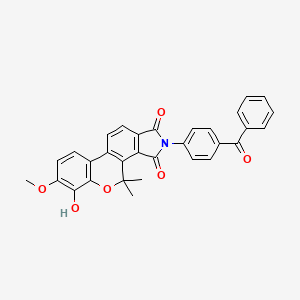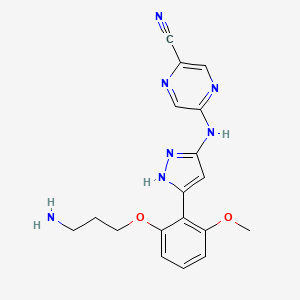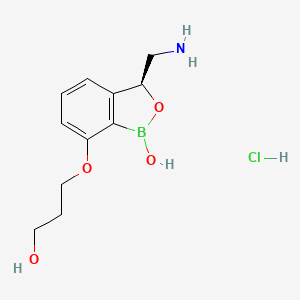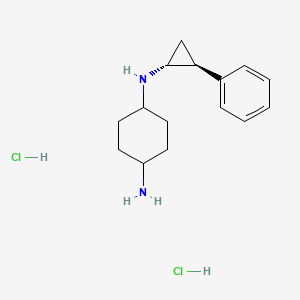
ORY-1001(trans)
Overview
Description
Scientific Research Applications
Treatment of Acute Leukemia : ORY-1001 is shown to be effective in the treatment of acute leukemia. It induces blast differentiation, reduces leukemic stem cell capacity in acute myeloid leukemia (AML), and exhibits synergy with standard-of-care drugs. It has shown promising results in extending survival in mouse models of T cell acute leukemia (Maes et al., 2018).
Clinical Trials for AML : ORY-1001 is being evaluated in clinical trials for patients with leukemia and solid tumors. It has shown potential in overcoming the differentiation block in AML, with promising in vitro and in vivo findings (Bose & Konopleva, 2018).
Pharmacokinetics and Pharmacodynamics in Leukemia : A phase I study assessed the safety, pharmacokinetics, and pharmacodynamics of ORY-1001 in patients with relapsed or refractory acute leukemia. The study provided important insights into the dosing, safety, and preliminary activity of ORY-1001 in this patient population (Somervaille et al., 2016).
Application in Lung Cancer : ORY-1001 has been found to suppress cell growth and induce apoptosis in lung cancer by regulating the Warburg effect and controlling Hexokinases 2 (HK2) expression. This highlights its potential beyond leukemia treatment (Lu et al., 2018).
Impact on Triple Negative Breast Cancer : ORY-1001 inhibits proliferation and promotes apoptosis in triple-negative breast cancer cells by inactivating the androgen receptor. This suggests its potential use in treating aggressive subtypes of breast cancer (Wang, Zhang, & Sun, 2021).
Future Directions
ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .
properties
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iadademstat dihydrochloride | |
CAS RN |
1431303-72-8 | |
| Record name | Iadademstat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IADADEMSTAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



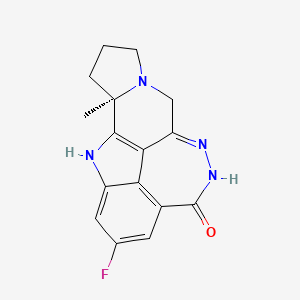
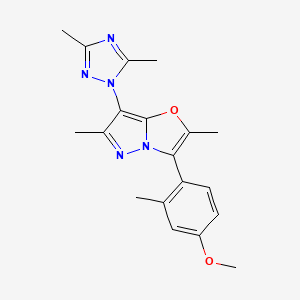
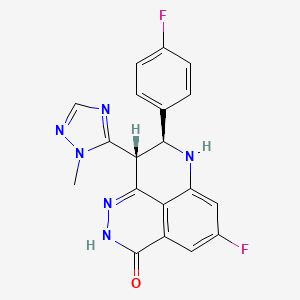
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

